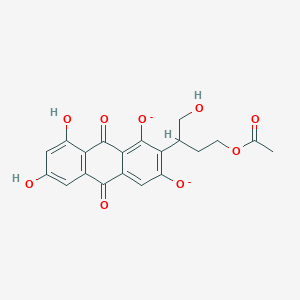

Versiconol acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Versiconol acetate is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable aromatic structure and reactive functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Versiconol acetate typically involves multi-step organic reactions. The starting material is often anthracene, which undergoes oxidation to form anthraquinone. Subsequent functionalization steps introduce the acetyloxy and hydroxymethyl groups. These steps may involve reactions such as Friedel-Crafts acylation, esterification, and hydroxylation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation of anthracene followed by selective functionalization using catalysts and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

VOAc undergoes enzymatic hydrolysis to form versiconol (VOH) via esterase activity. This reaction involves the cleavage of the acetyl group, as demonstrated by studies using porcine liver esterase :

-

Reaction :

VOAcesteraseVOH+acetate -

Conditions :

-

Temperature: 37°C

-

pH: 7.5 (potassium phosphate buffer)

-

Substrate concentration: 60 µM

-

This hydrolysis is reversible under specific conditions, contributing to the metabolic grid dynamics .

Dehydrogenase-Mediated Oxidation/Reduction

VOAc participates in redox reactions catalyzed by dehydrogenases, interconverting with VHA and VOH :

-

Oxidation :

VOHdehydrogenaseVOAc -

Reduction :

VHAdehydrogenaseVOAc

These reactions occur in cytosolic fractions of Aspergillus parasiticus, with optimal activity observed at 30–37°C and neutral pH .

Stereochemical Considerations

The absolute configuration of VOAc derivatives influences their reactivity. For example:

-

The (1'R,2'S) configuration is conserved in bis-furan intermediates like versicolorin A, critical for AFB₁ formation .

-

Racemic mixtures of intermediates (e.g., VHOH) are resolved enzymatically during conversions, ensuring stereochemical fidelity .

Metabolic Grid Dynamics

The interconnected reactions form a regulatory network:

VHA↔VOAc↔VOH↔VHOH

This grid ensures metabolic flexibility, allowing fungi to modulate toxin production in response to environmental conditions .

The enzymatic transformations of versiconol acetate highlight its pivotal role in aflatoxin biosynthesis. Understanding these reactions provides insights for developing strategies to inhibit toxin production in agricultural commodities .

Applications De Recherche Scientifique

Role in Aflatoxin Biosynthesis

Versiconol acetate is an intermediate in the biosynthetic pathway leading to aflatoxin production. Aflatoxins are toxic metabolites produced by certain molds, notably Aspergillus parasiticus and Aspergillus flavus. The understanding of this compound's role in this process is crucial for developing strategies to mitigate aflatoxin contamination in agricultural products.

Case Studies

- Inhibition Studies : A study showed that treatment with dichlorvos inhibited aflatoxin production from both versiconal hemiacetal acetate and this compound, indicating their roles as intermediates in the biosynthetic pathway . This finding suggests that targeting these compounds could be a strategy for controlling aflatoxin synthesis.

- Biosynthetic Pathway Mapping : The metabolic grid involving this compound has been mapped, revealing its interconversion with other metabolites like versicolorin B and C . Understanding these interactions provides insights into how to disrupt aflatoxin production.

Implications for Food Safety

Given the toxicity of aflatoxins, understanding the role of this compound in their biosynthesis is vital for food safety. Monitoring and controlling its levels in agricultural products can help prevent contamination.

Detection Methods

Advanced detection methods such as high-performance liquid chromatography (HPLC) have been employed to quantify this compound and its derivatives in contaminated food samples . These techniques are essential for ensuring compliance with safety standards.

Mitigation Strategies

Research indicates that controlling the environmental conditions that favor the growth of Aspergillus species can reduce the production of this compound and subsequently aflatoxins. For instance, maintaining lower humidity levels during storage can inhibit fungal growth and toxin production .

Potential Therapeutic Uses

Emerging research suggests that compounds related to this compound may have therapeutic potential due to their biological activities.

Antimicrobial Properties

Some studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens, making them potential candidates for developing new antimicrobial agents . This aspect opens avenues for further research into their pharmacological applications.

Mécanisme D'action

The compound exerts its effects primarily through its ability to intercalate with DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cancer cell growth and proliferation. The hydroxyl and acetyloxy groups enhance its binding affinity and specificity to the DNA strands, making it a potent anticancer agent.

Comparaison Avec Des Composés Similaires

Similar Compounds

Anthraquinone: The parent compound, used widely in dyes and pigments.

1,4-Dihydroxyanthraquinone: Known for its use in the production of alizarin dye.

2-Methyl-9,10-anthracenedione: Used in organic synthesis and as a dye intermediate.

Uniqueness

Versiconol acetate is unique due to its specific functional groups that enhance its reactivity and binding properties. The presence of multiple hydroxyl and acetyloxy groups allows for diverse chemical modifications and applications, particularly in medicinal chemistry for targeted drug design.

Propriétés

Formule moléculaire |

C20H16O9-2 |

|---|---|

Poids moléculaire |

400.3 g/mol |

Nom IUPAC |

2-(4-acetyloxy-1-hydroxybutan-2-yl)-6,8-dihydroxy-9,10-dioxoanthracene-1,3-diolate |

InChI |

InChI=1S/C20H18O9/c1-8(22)29-3-2-9(7-21)15-14(25)6-12-17(19(15)27)20(28)16-11(18(12)26)4-10(23)5-13(16)24/h4-6,9,21,23-25,27H,2-3,7H2,1H3/p-2 |

Clé InChI |

BWYUKBCRHDFWFF-UHFFFAOYSA-L |

SMILES canonique |

CC(=O)OCCC(CO)C1=C(C=C2C(=C1[O-])C(=O)C3=C(C2=O)C=C(C=C3O)O)[O-] |

Synonymes |

versiconol acetate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.